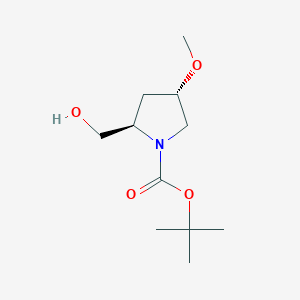

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate is derived through strict application of priority rules and stereochemical descriptors:

Structural Breakdown

The numbering follows Cahn-Ingold-Prelog rules, prioritizing the nitrogen atom (position 1), followed by carboxylate ester, hydroxymethyl, and methoxy groups. The tert-butyl group is designated as a prefix to the carboxylate ester .

Stereochemical Configuration and Absolute Stereodescriptors

The compound contains two stereogenic centers at C2 and C4, with configurations R and S respectively:

Stereochemical Analysis

The rigid pyrrolidine ring enforces a trans-decalin-like conformation, locking substituents into equatorial positions. This conformational bias enhances stereochemical predictability in reactions involving the hydroxymethyl or methoxy groups .

Historical Context in Chiral Auxiliary Development

This compound exemplifies advancements in stereoselective synthesis strategies since the 1980s:

Evolutionary Milestones

- Early Chiral Auxiliaries (Pre-2000):

Pyrrolidine-Based Systems (Post-2000):

Current Compound's Innovations :

Comparative Reactivity

The compound’s design addresses limitations in auxiliary recyclability and substrate scope observed in first-generation systems .

Properties

IUPAC Name |

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVBYRKLECISLP-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde or other suitable reagents.

Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol or other methoxy-containing reagents.

Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an appropriate activating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, offering advantages such as improved reaction control, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Stereochemical and Functional Group Analysis

Hydroxymethyl vs. Methoxymethyl :

The target compound’s 2R-hydroxymethyl group offers hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, methoxymethyl analogs (e.g., ) exhibit increased lipophilicity, favoring membrane permeability in drug design .Methoxy vs. Hydroxy at Position 4 :

The 4S-methoxy group in the target compound improves chemical stability compared to 4-hydroxy analogs (), which are susceptible to oxidation or esterification . However, hydroxy groups enable conjugation reactions (e.g., glycosylation) in prodrug synthesis.Fluorinated Derivatives :

Fluorine substitution at position 4 () introduces electronegativity and metabolic resistance, making such analogs valuable in CNS drug development .

Reactivity and Stability

Epimerization Risk :

Compounds with labile stereocenters (e.g., ) undergo spontaneous epimerization in protic solvents, limiting their utility in enantioselective synthesis. The target compound’s methoxy group mitigates this risk .- Synthetic Flexibility: The Boc-protected amine in the target compound allows selective deprotection for further functionalization, a feature shared with fluorinated () and amino-substituted analogs () .

Biological Activity

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate, with the CAS number 1147107-22-9, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrrolidine ring and various functional groups, allows for diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- Structure : The compound contains a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to the pyrrolidine ring.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of enzymes related to neurotransmitter metabolism.

- Receptor Interaction : The presence of the methoxy group enhances its binding affinity to various receptors, potentially influencing signal transduction pathways.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, facilitating interactions that can alter physiological responses.

Biological Activity Data

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin reuptake inhibition. Results indicated that the compound significantly increased serotonin levels in vitro, suggesting potential applications in treating depression and anxiety disorders.

Case Study 2: Anticancer Activity

In another study, the compound was evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to target specific metabolic pathways that are upregulated in cancer cells.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Pharmacokinetics : Studies show favorable absorption characteristics and moderate bioavailability when administered orally.

- Toxicity Profile : Preliminary toxicity assessments indicate low toxicity levels at therapeutic doses, although further studies are required for comprehensive safety evaluations.

- Potential Drug Development : Due to its favorable biological profile, this compound is being considered as a lead candidate for drug development targeting neurological disorders and certain cancers.

Q & A

Basic Questions

Q. What are the key synthetic steps and intermediates for preparing tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate?

- Methodology :

- Step 1 : Start with a protected pyrrolidine derivative (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate). Deprotect the silyl ether using acidic conditions or fluoride reagents (e.g., TBAF) to expose the hydroxyl group .

- Step 2 : Functionalize the hydroxymethyl group via hydrogenation (e.g., Pd/C in methanol) to reduce double bonds or introduce methoxy groups. Monitor purity by HPLC (e.g., 99% purity achieved in hydrogenation steps) .

- Step 3 : Finalize stereochemistry using chiral auxiliaries or enzymatic resolution. Confirm configurations via [α]D²⁵ (e.g., −55.0 in CHCl₃) and ¹H/¹³C NMR .

- Critical Intermediates :

| Intermediate | Role | Key Reaction Conditions | Yield |

|---|---|---|---|

| 15a (post-H₂) | Reductive functionalization | Pd/C, MeOH, H₂ gas | 99% |

| 20b (silyl-protected) | Stereochemical control | TBDMSCl, imidazole, DMF | 64–78% |

Q. How is stereochemical integrity validated during synthesis?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C chemical shifts with reference spectra. For example, distinct pyrrolidine ring proton splitting (δ 3.2–4.5 ppm) confirms (2R,4S) configuration .

- Optical Rotation : Measure [α]D values (e.g., −55.0 for (2S) enantiomers) to distinguish diastereomers .

- Chiral HPLC : Use columns like Chiralpak® AD-H to resolve enantiomers (≥95% ee) .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., 59% in esterification)?

- Variables to Test :

- Catalyst Loading : Increase Pd/C from 5% to 10% w/w to enhance hydrogenation efficiency .

- Solvent Systems : Replace methanol with THF/water mixtures to improve solubility of polar intermediates .

- Temperature : Conduct reactions at 35°C (vs. room temperature) to accelerate kinetics without side-product formation .

- Yield Discrepancy Analysis :

- Contradiction : Yields for similar steps range from 59% to 99% .

- Resolution : Purify intermediates via flash chromatography (e.g., ethanol/chloroform gradients) or recrystallization to remove byproducts .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Case Study : Analogs with 4-methoxy groups show variable anticancer activity (e.g., IC₅₀ from 1–50 µM) .

- Methodology :

- Docking Simulations : Use Schrödinger Suite to model interactions with S1P receptors or HCV NS5B polymerase .

- Metabolic Profiling : Assess stability in liver microsomes to identify labile groups (e.g., tert-butyl ester hydrolysis) .

- Analog Design : Introduce electron-withdrawing substituents (e.g., Cl) at the 4-position to enhance binding affinity .

Q. How are advanced analytical techniques applied to resolve structural ambiguities?

- HRMS : Confirm molecular formulas (e.g., C₁₆H₂₈NO₄⁺ requires m/z 298.2013; observed 298.2008) .

- 2D NMR (COSY, NOESY) : Detect through-space correlations to assign axial/equatorial substituents on the pyrrolidine ring .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethyl acetate/hexane .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological testing?

- In Vitro Assays :

- Anticancer Activity : Use MTT assays on HeLa cells with 48-hour incubation (5% CO₂, 37°C). Normalize data to DMSO controls .

- Enzyme Inhibition : Test HCV NS5B polymerase inhibition at 10 µM compound concentration. Calculate IC₅₀ via nonlinear regression .

- Data Validation :

- Triplicate experiments with p < 0.05 significance (ANOVA).

- Include positive controls (e.g., FTY720 for S1P receptor modulation) .

Q. How to mitigate decomposition during storage?

- Storage Conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.